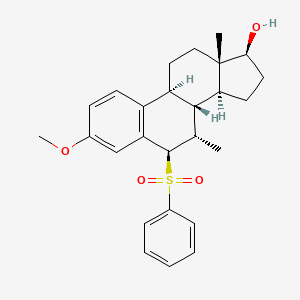

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol

Descripción general

Descripción

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a methoxy group at the third position, a methyl group at the seventh alpha position, and a phenylsulfonyl group at the sixth beta position. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:

Methoxylation: Introduction of the methoxy group at the third position, often achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Methylation: Introduction of the methyl group at the seventh alpha position, which can be accomplished using reagents like methyl lithium or methyl magnesium bromide.

Phenylsulfonylation: Introduction of the phenylsulfonyl group at the sixth beta position, typically using phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Time: Optimizing these parameters to maximize yield and minimize by-products.

Purification: Using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Safety and Environmental Concerns: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The methoxy, methyl, and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophilic substitution using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new derivatives with different functional groups.

Aplicaciones Científicas De Investigación

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the synthesis of other steroid derivatives.

Biology: Studied for its effects on cellular processes, including cell proliferation, differentiation, and apoptosis.

Medicine: Investigated for its potential therapeutic applications, such as hormone replacement therapy, cancer treatment, and modulation of estrogen receptor activity.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of specific gene expression pathways. This can result in various biological effects, such as modulation of cell growth, differentiation, and apoptosis. The phenylsulfonyl group may also contribute to the compound’s unique binding affinity and selectivity for estrogen receptors.

Comparación Con Compuestos Similares

Similar Compounds

Estradiol: The parent compound, a naturally occurring estrogen hormone.

3-Methoxy Estradiol: A derivative with a methoxy group at the third position.

7alpha-Methyl Estradiol: A derivative with a methyl group at the seventh alpha position.

6beta-(Phenylsulfonyl) Estradiol: A derivative with a phenylsulfonyl group at the sixth beta position.

Uniqueness

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol is unique due to the combination of methoxy, methyl, and phenylsulfonyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability, altered receptor binding affinity, and unique biological activity. These properties make it a valuable compound for scientific research and potential therapeutic applications.

Actividad Biológica

Overview

3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol is a synthetic derivative of estradiol, characterized by specific modifications that enhance its biological activity. The presence of a methoxy group at the third position, a methyl group at the seventh alpha position, and a phenylsulfonyl group at the sixth beta position contributes to its unique chemical properties and potential therapeutic applications. This compound has garnered attention for its interactions with estrogen receptors and its implications in various biological processes.

- Chemical Formula : C₁₈H₁₈O₄S

- Molecular Weight : 440.59 g/mol

- CAS Number : 153004-09-2

Synthesis

The synthesis of this compound involves several key steps:

- Methoxylation : Introduction of the methoxy group using reagents like dimethyl sulfate or methyl iodide.

- Methylation : Addition of the methyl group at the seventh alpha position using methyl lithium or methyl magnesium bromide.

- Phenylsulfonylation : Incorporation of the phenylsulfonyl group via phenylsulfonyl chloride in the presence of a base such as pyridine.

This compound exerts its biological effects primarily through interaction with estrogen receptors (ERα and ERβ). The compound binds to these receptors, leading to:

- Modulation of gene expression related to cell growth, differentiation, and apoptosis.

- Enhancement of cellular proliferation in estrogen-responsive tissues.

- Potential inhibition of tumor growth in estrogen-dependent cancers.

The phenylsulfonyl group is believed to enhance binding affinity and selectivity for estrogen receptors compared to other estrogens.

Estrogenic Activity

Research indicates that this compound exhibits significant estrogenic activity. In vitro studies using MCF-7 breast cancer cells demonstrated that this compound can stimulate cell proliferation similarly to estradiol, indicating its potential as an endocrine modulator .

Cytotoxicity Studies

A study assessing the cytotoxic effects of various compounds on MCF-7 cells found that this compound did not exhibit significant toxicity at concentrations up to 100 µM, suggesting a favorable safety profile for therapeutic applications .

Comparative Binding Affinity

The binding affinity of this compound was compared with other estrogens. The introduction of the 7-alpha methyl group significantly increased its affinity for estrogen receptors while decreasing binding to serum steroid-binding proteins, which may enhance its bioavailability in target tissues .

Table 1: Comparative Biological Activity

| Compound | Binding Affinity (nM) | Estrogenic Activity (MCF-7 Cell Proliferation) | Cytotoxicity (100 µM) |

|---|---|---|---|

| This compound | High | Significant | Non-toxic |

| Estradiol | Moderate | Significant | Non-toxic |

| 3-Methoxy Estradiol | Low | Moderate | Non-toxic |

| 7alpha-Methyl Estradiol | Moderate | Significant | Non-toxic |

Case Studies

- Hormone Replacement Therapy : Clinical investigations have explored the use of this compound as a component in hormone replacement therapy (HRT), focusing on its ability to alleviate menopausal symptoms while minimizing risks associated with traditional estrogens.

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit the growth of estrogen-dependent tumors, providing a potential avenue for therapeutic intervention in breast cancer treatment .

Propiedades

IUPAC Name |

(6R,7S,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O4S/c1-16-24-20(13-14-26(2)22(24)11-12-23(26)27)19-10-9-17(30-3)15-21(19)25(16)31(28,29)18-7-5-4-6-8-18/h4-10,15-16,20,22-25,27H,11-14H2,1-3H3/t16-,20+,22-,23-,24+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSWRBIARUSJLI-MMWDCRDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CCC3(C2CCC3O)C)C4=C(C1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3O)C)C4=C([C@@H]1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858000 | |

| Record name | (6R,7S,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153004-09-2 | |

| Record name | (6R,7S,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.